2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Overview
Description
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpiperazine and 2-(2-bromoethoxy)benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like methanol.
Procedure: The 4-methylpiperazine is reacted with 2-(2-bromoethoxy)benzaldehyde under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzoic acid.
Reduction: 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzoic acid: An oxidized derivative.
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzyl alcohol: A reduced derivative.
4-Methylpiperazine: The parent compound without the benzaldehyde moiety.
Uniqueness
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is unique due to its specific structure, which combines the properties of benzaldehyde and piperazine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17;/h2-5,12H,6-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEDUHBFOMLRMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-28-0 | |
Record name | Benzaldehyde, 2-[2-(4-methyl-1-piperazinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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